1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a synthetic organic compound notable for its complex structure, which includes both piperidine and pyrrolidine rings along with a tert-butoxycarbonyl protecting group. Its molecular formula is C13H20N4O4, and it has a molecular weight of 296.33 g/mol. This compound has attracted interest in various scientific fields due to its potential applications as a pharmaceutical agent and in chemical synthesis processes.
The compound is synthesized through various chemical methods, involving the careful introduction of functional groups and ring structures. It is often utilized in research settings focused on drug development and organic synthesis.
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid belongs to the class of piperidine derivatives, which are known for their diverse biological activities. It is classified as an organic compound with potential applications in medicinal chemistry.
The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid typically involves several key steps:
The synthesis may require specific solvents and conditions, such as polar solvents like N,N-dimethylformamide, and may involve transition metal catalysts to facilitate coupling reactions at elevated temperatures .
The molecular structure of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid features:
The compound's structural characteristics can be summarized as follows:
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The triazole ring may coordinate with metal ions, influencing enzymatic activities and protein functions. Furthermore, the piperidine ring can interact with biological membranes, potentially affecting cell signaling pathways. These interactions mediate the compound's biological effects, which may include inhibition or modulation of various enzymatic processes .
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid exhibits:
Key chemical properties include:
Relevant data includes boiling points, melting points, and solubility parameters that are crucial for practical applications in laboratory settings .
This compound has several scientific uses:
The construction of chiral azacyclic intermediates is paramount for the efficient synthesis of the target molecule. Biocatalytic strategies have emerged as powerful tools for introducing stereocenters with exceptional enantioselectivity.
Stereocomplementary alcohol dehydrogenases (ADHs) enable access to both enantiomeric forms of key chiral intermediates. In the synthesis pathway, ADHs catalyze the enantioselective reduction of prochiral ketones like tert-butyl 3-oxopyrrolidine-1-carboxylate to yield corresponding alcohols with >99% ee. Engineered ADHs from Lactobacillus species demonstrate exceptional activity toward N-protected azacyclic ketones, providing the (R)-alcohol precursor essential for subsequent stereoselective coupling. The reaction typically proceeds in aqueous buffer (pH 7.0-7.5) at 30°C with cofactor recycling achieved via glucose dehydrogenase (GDH)/glucose system .
The reduction of 3-N-substituted azacyclic ketones presents unique challenges due to steric hindrance around the carbonyl group. Mutant ADHs with expanded substrate binding pockets (e.g., Rhodococcus ruber ADH variants) effectively reduce tert-butyl 3-oxopyrrolidine-1-carboxylate at substrate concentrations up to 100 g/L. Critical parameters include:
These systems achieve space-time yields exceeding 50 g·L⁻¹·d⁻¹ with isolated yields >85% and ee values consistently ≥99.5%, establishing biocatalysis as the method of choice for chiral intermediate synthesis .
Solution-phase synthesis remains dominant for constructing the pyrrolidine-piperidine scaffold, though solid-phase approaches offer advantages for combinatorial libraries.
1.2.1 tert-Butoxycarbonyl (Boc) Protection Strategies for Pyrrolidine-Piperidine Hybrids
The Boc group serves dual roles: nitrogen protection and stereodirection during coupling reactions. Selective Boc protection of the pyrrolidine nitrogen prior to piperidine ring formation is critical. Optimal conditions employ Boc₂O (1.05 equiv) in THF/water (4:1) with catalytic DMAP at 0-5°C, achieving >95% mono-protection without racemization of chiral centers. For the carboxylic acid functionality, protection as methyl or ethyl esters is preferred, with subsequent saponification using LiOH in THF/MeOH/H₂O (3:1:1) at 0°C to minimize epimerization [3].
Table 1: Commercial Availability of Key Synthetic Intermediates
Compound Name | CAS Number | Purity | Packaging | Price (USD) | Supplier |
---|---|---|---|---|---|
(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 28697-17-8 | >98% | 250mg | 677 | AK Scientific |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid | 1219434-20-4 | 95% | 1g | 439 | Chemenu |
(R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid | 1354010-07-3 | >95% | - | - | BLD Pharm |
The regioselective N-functionalization of the piperidine nitrogen without affecting the pyrrolidine ring presents significant synthetic hurdles. Effective strategies include:
Major competing reactions include O-alkylation of the carboxylic acid (5-15%) and dialkylation of the piperidine nitrogen (3-8%). These are minimized through slow addition of alkylating agents (e.g., 3-bromopyrrolidine derivatives) at -20°C in DMF using LiOtBu as base, reducing dialkylation to <2% [6]. Subsequent deprotection requires mild conditions (e.g., TFA/DCM 1:4 at 0°C) to prevent Boc group migration or racemization of the chiral center at C2 of the piperidine ring.
Table 2: Synthetic Challenges and Optimization Strategies
Challenge | Consequence | Mitigation Strategy | Yield Improvement |
---|---|---|---|
Piperidine N-alkylation regioselectivity | Dialkylation (3-8%) | LiOtBu in THF at -20°C, slow addition | Dialkylation <2% |
Carboxylic acid racemization during coupling | 5-15% epimerization | Coupling at -15°C with PyBOP | Racemization <1% |
Boc group migration | Structural isomers (2-7%) | Avoid protic solvents during coupling | Migration <0.5% |
Deprotection-induced ring opening | 10-20% yield loss | ZnBr₂ in DCM at -30°C | Yield loss <5% |
Transitioning from laboratory synthesis to industrial manufacturing requires addressing key scalability challenges while maintaining stringent quality control.
Industrial-scale implementation of ADH-catalyzed reductions demands robust enzymes with broad substrate tolerance. Engineered Thermoanaerobacter ADH variants accept sterically demanding substrates including tert-butyl 3-(2-bromophenyl)piperidine-4-one derivatives with conversion rates >98% at 200 g/L substrate loading. Critical enhancements include:
These modifications enable efficient processing of sterically congested ketones that wild-type enzymes reject, expanding the substrate scope for manufacturing structurally diverse analogs .
Industrial production employs two primary reactor configurations for the biocatalytic reduction step:
Fed-Batch Systems
Biphasic Systems
Economic analysis reveals biphasic systems reduce production costs by 40% despite higher initial investment, primarily through reduced enzyme consumption (20-30% lower) and higher volumetric productivity. Process intensification via in-situ product extraction minimizes product inhibition and suppresses side reactions, increasing overall yield to 92-95% compared to 85-88% in fed-batch mode .
Table 3: Industrial Biocatalytic Process Parameters
Parameter | Fed-Batch System | Biphasic System | Optimized Conditions |
---|---|---|---|
Substrate concentration | 50 g/L | 200 g/L | 150 g/L (stepwise feeding) |
Temperature | 30°C | 25°C | 28°C |
pH | 7.0 | 7.0 (aqueous phase) | 6.8-7.2 controlled |
Organic solvent | None | MTBE (70%) | n-Butyl acetate (50%) |
Space-time yield | 80 g·L⁻¹·d⁻¹ | 180 g·L⁻¹·d⁻¹ | 220 g·L⁻¹·d⁻¹ |
Enzyme consumption | 0.8 g/kg product | 0.5 g/kg product | 0.35 g/kg product |
Operational stability | 7 batches | >20 batches | Continuous operation >300 h |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: